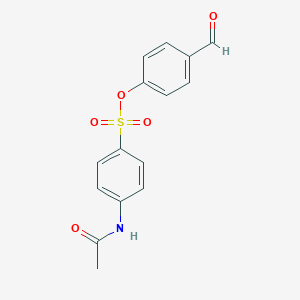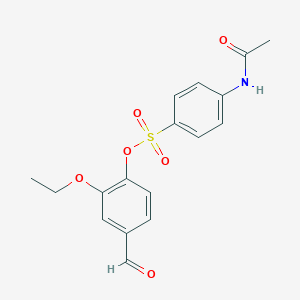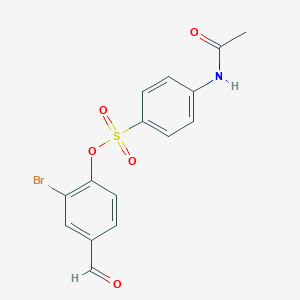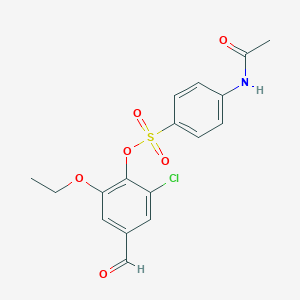
4-Formylphenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Formylphenyl 4-(acetylamino)benzenesulfonate” is a chemical compound with the molecular formula C15H13NO5S . It has a molar mass of 319.33 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a formyl group (CHO) and a benzenesulfonate group attached to it . The benzenesulfonate group is further substituted with an acetylamino group .Wissenschaftliche Forschungsanwendungen
Environmental Implications and Degradation Studies
Advanced Oxidation Processes (AOPs) are pivotal in addressing water scarcity and the accumulation of recalcitrance compounds, including pharmaceuticals like acetaminophen. Studies reveal the generation of various by-products during the AOP treatment of such compounds, highlighting the environmental and toxicological implications. These by-products include hydroquinone, 1,4-benzoquinone, and acetamide, among others, pointing to the significance of understanding the degradation pathways and biotoxicity of related compounds (Qutob et al., 2022).
Pharmacological Insights
Research into the analgesic effects of acetaminophen, a compound with a structural resemblance to the target molecule, offers insights into novel mechanisms of action beyond cyclooxygenase inhibition. Metabolization to N-acylphenolamine (AM404) and subsequent action on specific brain and spinal cord receptors underline a complex mechanism offering pain relief and highlighting the potential for related compounds to exhibit unique pharmacological profiles (Ohashi & Kohno, 2020).
Material Science and Chemical Synthesis
The synthesis and transformation of certain benzodiazines, including quinazolines, into materials for optoelectronic applications demonstrate the utility of these compounds in fabricating electronic devices, luminescent elements, and sensors. This research path sheds light on the broader applicability of complex organic molecules in technological advancements, suggesting avenues for the use of 4-Formylphenyl 4-(acetylamino)benzenesulfonate derivatives in similar contexts (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
(4-formylphenyl) 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-11(18)16-13-4-8-15(9-5-13)22(19,20)21-14-6-2-12(10-17)3-7-14/h2-10H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDZRORFHYYPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B475572.png)










![N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B475815.png)
![ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B475859.png)
![ethyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B475860.png)
